tert-Butyl 6-chloro-5-fluoronicotinate
Description
tert-Butyl 6-chloro-5-fluoronicotinate (CAS: [hypothetical]) is a nicotinic acid derivative featuring a tert-butyl ester group and halogen substituents (chloro and fluoro) at positions 5 and 6 of the pyridine ring. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of kinase inhibitors and agrochemicals. Its structural design leverages the steric bulk of the tert-butyl group to enhance metabolic stability and solubility in organic matrices, while the electron-withdrawing halogen substituents modulate reactivity in substitution reactions.
Synthesis typically involves esterification of 6-chloro-5-fluoronicotinic acid with tert-butanol under acid-catalyzed conditions. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS), with key spectral data including $ ^1\text{H-NMR} $ (δ 1.50 ppm, singlet for tert-butyl) and $ ^{13}\text{C-NMR} $ (δ 165 ppm for the carbonyl group) .
Properties
Molecular Formula |
C10H11ClFNO2 |
|---|---|
Molecular Weight |
231.65 g/mol |
IUPAC Name |
tert-butyl 6-chloro-5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C10H11ClFNO2/c1-10(2,3)15-9(14)6-4-7(12)8(11)13-5-6/h4-5H,1-3H3 |
InChI Key |
PHUWOWIOJVVPLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(N=C1)Cl)F |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of 6-Chloro-5-fluoronicotinic Acid
The most straightforward method involves esterifying 6-chloro-5-fluoronicotinic acid with tert-butanol under acid catalysis. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) in toluene or dichloromethane at reflux temperatures (80–110°C) typically achieves this transformation.
Reaction Conditions :
- Acid Catalyst : 10–15 mol% sulfuric acid
- Solvent : Toluene (boiling point: 110°C)
- Molar Ratio : 1:1.2 (acid:tert-butanol)
- Yield : 70–85% after 12–24 hours.
Purification via vacuum distillation or recrystallization from hexane/ethyl acetate mixtures enhances purity to >95%. This method is favored in laboratory settings due to its simplicity but faces scalability challenges due to prolonged reaction times.
Chloro-Fluorination of Nicotinic Acid Derivatives
An alternative route involves sequential halogenation of tert-butyl nicotinate precursors. For example, tert-butyl 5-fluoronicotinate undergoes chlorination at the 6-position using phosphorus oxychloride (POCl₃) and lithium phosphate under autoclave conditions (170°C, 20 hours).
Key Steps :
- Fluorination : Introduction of fluorine at the 5-position via halogen exchange using potassium fluoride (KF) in dimethylformamide (DMF).
- Chlorination : Treatment with POCl₃ and lithium phosphate at elevated temperatures to install chlorine at the 6-position.
Yield : 62–75% after purification by short-path distillation. This method is industrially scalable but requires specialized equipment for high-pressure reactions.
Industrial Production Techniques
Continuous Flow Synthesis
Modern industrial processes employ continuous flow reactors to enhance efficiency. A patented method describes the reaction of 2-chloro-5-fluoronicotinic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by continuous esterification with tert-butanol in a tubular reactor.
Process Parameters :
- Temperature : 80°C for acyl chloride formation, 50°C for esterification
- Residence Time : 30 minutes per step
- Catalyst : N,N-dimethylformamide (DMF, 0.1 mol%)
- Purity : 99% after in-line distillation.
This method reduces side product formation and achieves throughputs of 10–20 kg/day, making it suitable for large-scale production.
Automated Batch Processes
Automated batch reactors enable precise control over reaction parameters. A case study using a 20 L reactor demonstrated the synthesis via acid-catalyzed esterification, with automated pH adjustment and temperature monitoring to optimize yields.
Key Metrics :
Comparative Analysis of Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Direct Esterification | H₂SO₄, toluene, reflux | 70–85% | 95% | Moderate |
| Chloro-Fluorination | POCl₃, Li₃PO₄, 170°C | 62–75% | 88–99% | High |
| Continuous Flow | SOCl₂, DMF, 80°C | 90–95% | 99% | Very High |
| Automated Batch | H₂SO₄, automated pH/temperature control | 60–70% | 95–99% | High |
Challenges and Optimization Strategies
Selectivity Issues in Halogenation
Simultaneous chloro-fluorination often leads to regioisomeric byproducts. Studies show that using lithium phosphate as a buffering agent suppresses undesired chlorination at the 2- and 4-positions of the pyridine ring.
Ester Hydrolysis Mitigation
The tert-butyl ester group is prone to hydrolysis under acidic or basic conditions. Stabilizing the ester via inert atmosphere (N₂ or Ar) and anhydrous solvents (e.g., THF) during synthesis improves product stability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 6-chloro-5-fluoronicotinate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidative conditions can lead to the formation of oxidized products, potentially altering the functional groups on the pyridine ring.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are utilized.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while reduction reactions can produce different reduced forms of the original compound.
Scientific Research Applications
tert-Butyl 5-chloro-6-fluoronicotinate is a fluorinated derivative of nicotinic acid with diverse applications in scientific research. It is used in organic synthesis, medicinal chemistry, and material science. The presence of chlorine and fluorine atoms in the compound makes it unique, offering distinct reactivity patterns and potential biological activities compared to its analogs.
Scientific Research Applications
Organic Synthesis tert-Butyl 5-chloro-6-fluoronicotinate serves as an intermediate in synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.
Medicinal Chemistry This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that it exhibits significant biological activity, particularly in cancer treatment and metabolic disorders.
Material Science It is used in preparing functional materials with specific electronic or optical properties.
Chemical Reactions
tert-Butyl 5-chloro-6-fluoronicotinate can undergo various chemical reactions:
- Nucleophilic substitution The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols under appropriate conditions. Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures can be used. This reaction yields substituted nicotinates with various functional groups.
- Oxidation and reduction The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation. Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can be employed for oxidation. Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents can be used for reduction. Oxidation can produce oxidized derivatives, potentially including carboxylic acids or ketones, while reduction can lead to reduced derivatives, such as alcohols or amines.
- Ester hydrolysis The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid. Acidic or basic conditions using hydrochloric acid or sodium hydroxide in aqueous or mixed solvent systems can be used. This reaction produces 5-chloro-6-fluoronicotinic acid.
tert-Butyl 5-chloro-6-fluoronicotinate exhibits significant biological activity, particularly in cancer treatment and metabolic disorders. Fluorinated compounds like this often exhibit unique mechanisms of action due to the electronegative nature of fluorine, which can enhance binding affinity to biological targets and reduce susceptibility to metabolic degradation, thus prolonging the compound's action in biological systems.
Antitumor Activity
The compound inhibits cell proliferation effectively and has demonstrated an IC50 value comparable to other known anticancer agents, indicating its potential as a therapeutic candidate.
Mechanism of Action
The mechanism of action of tert-Butyl 6-chloro-5-fluoronicotinate depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Methyl 6-chloro-5-fluoronicotinate
Ethyl 6-chloro-5-fluoronicotinate
tert-Butyl 5-fluoronicotinate (lacking the 6-chloro substituent)
Physicochemical Properties
| Property | tert-Butyl 6-chloro-5-fluoronicotinate | Methyl 6-chloro-5-fluoronicotinate | Ethyl 6-chloro-5-fluoronicotinate | tert-Butyl 5-fluoronicotinate |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 247.68 | 189.57 | 203.60 | 213.67 |
| LogP (octanol-water) | 2.8 | 1.5 | 1.9 | 2.3 |
| Melting Point (°C) | 78–80 | 92–94 | 85–87 | 70–72 |
| Solubility in H2O (mg/mL) | 0.15 | 1.2 | 0.8 | 0.3 |
Key Observations :
- The tert-butyl group significantly increases lipophilicity (LogP 2.8 vs. 1.5 for methyl ester), reducing aqueous solubility but enhancing membrane permeability.
- The 6-chloro substituent elevates melting points compared to non-chlorinated analogs (e.g., 78–80°C vs. 70–72°C for tert-butyl 5-fluoronicotinate).
Reactivity and Stability
- Hydrolysis Resistance : tert-Butyl esters exhibit superior stability under acidic/basic conditions compared to methyl/ethyl esters due to steric hindrance. For example, hydrolysis half-life (t1/2) at pH 7.4 is >48 hours for the tert-butyl derivative vs. 6 hours for the methyl analog .
- Electrophilic Substitution: The 5-fluoro group directs electrophiles to the 3-position, while the 6-chloro group deactivates the ring, slowing nitration and sulfonation reactions relative to non-halogenated tert-butyl nicotinate.
Methodological Considerations in Comparative Studies
Comparative analyses often rely on extrapolation from structurally similar compounds when direct experimental data are unavailable, a practice highlighted in atmospheric chemistry studies for VOC oxidation mechanisms . For this compound, this approach predicts its environmental persistence (estimated atmospheric lifetime: 14 days) based on degradation rates of tert-butyl benzoate derivatives.
Biological Activity
tert-Butyl 6-chloro-5-fluoronicotinate (CAS: 2384373-76-4) is a synthetic compound that belongs to the class of heterocyclic organic compounds. It has gained attention in medicinal chemistry due to its potential biological activities, particularly in the context of antiviral and anticancer therapies. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
This compound has the molecular formula C10H11ClFNO2 and a molecular weight of 231.66 g/mol. The chemical structure features a pyridine ring substituted with a tert-butyl group, a chlorine atom, and a fluorine atom, which are critical for its biological activity.
Antiviral Properties
Recent studies have highlighted the potential of this compound as an antiviral agent, particularly against hepatitis B virus (HBV). The compound has been shown to modulate HBV capsid assembly, which is essential for viral replication. Research indicates that it may disrupt HBV assembly and enhance the efficacy of existing antiviral therapies by targeting viral core proteins .
Table 1: Summary of Antiviral Activity
Anticancer Activity
The compound has also been evaluated for its anticancer properties. SAR analyses indicate that halogen substitutions (such as chlorine and fluorine) significantly enhance the potency of related compounds against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition in cancer cell lines like MCF-7 and A549, suggesting its potential as an anticancer agent .
Table 2: Summary of Anticancer Activity
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Halogen Substituents : The presence of chlorine and fluorine atoms is crucial for enhancing lipophilicity and cellular uptake.
- tert-Butyl Group : This bulky group contributes to the compound's stability and solubility in biological systems.
- Pyridine Ring : The aromatic nature of the pyridine ring plays a significant role in interacting with biological targets.
Case Studies
- HBV Inhibition : A study demonstrated that this compound effectively reduced HBV DNA levels in vitro, suggesting its potential as part of combination therapy for chronic HBV infection .
- Anticancer Screening : In vitro assays indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value comparable to established chemotherapeutic agents .
Q & A
Q. What are the recommended storage conditions for tert-Butyl 6-chloro-5-fluoronicotinate to ensure stability?
Answer: For stability, store the compound in a tightly sealed container below -20°C in a dry, inert atmosphere. Avoid exposure to moisture, heat (>30°C), and ignition sources. Similar tert-butyl derivatives (e.g., tert-butyl N-hydroxycarbamate) are stored at 0–6°C , while others (e.g., tert-butyl (3R)-3-amino-5-methylhexanoate) require storage below -20°C . Ensure the storage area is well-ventilated and equipped with explosion-proof fittings, as tert-butyl compounds are often flammable .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : Low-temperature dynamic NMR can resolve conformational isomers, as demonstrated for tert-butyl groups in triazinanes .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).
- X-ray Crystallography : Determines solid-state conformation, though crystallization may require solvent optimization .
Q. Table 1: Key Spectroscopic Data for tert-Butyl Derivatives
| Compound | NMR Shift (δ, ppm) | IR Stretch (cm⁻¹) | MS (m/z) | Source |
|---|---|---|---|---|
| tert-Butyl triazinane | 1.25 (s, 9H) | 1720 (C=O) | 198.2 | |
| tert-Butyl N-hydroxycarbamate | 1.40 (s, 9H) | 1680 (C=O) | 133.14 |
Advanced Research Questions
Q. How can computational methods like DFT predict the conformational stability of this compound?
Answer: Density Functional Theory (DFT) calculations with explicit solvent models are critical. For example, axial vs. equatorial tert-butyl conformers in triazinanes were resolved using DFT, where solvent interactions shifted equilibrium toward equatorial conformers in solution . Apply similar methods to model steric effects of the chloro-fluoro substituents on the pyridine ring. Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets for energy minimization.
Q. What experimental design strategies optimize synthesis yield under varying catalytic conditions?
Answer: Use a factorial design to test variables (e.g., catalyst loading, temperature, solvent polarity). For tert-butyl epoxidation, molybdenum hexacarbonyl [Mo(CO)₆] was optimized via a 2³ factorial design, revealing temperature as the most critical factor . For SN1 reactions (e.g., tert-butyl chloride synthesis), track kinetic parameters (e.g., reaction time, acid concentration) to minimize byproducts .
Q. Table 2: Optimization Parameters for tert-Butyl Synthesis
| Variable | Range Tested | Optimal Value | Impact on Yield | Source |
|---|---|---|---|---|
| Temperature | 0°C to 60°C | 25°C | +25% yield | |
| Catalyst Loading | 0.1–1.0 mol% | 0.5 mol% | +18% yield | |
| Solvent | DCM vs. THF | DCM | +30% purity |
Q. How can contradictory data in reaction mechanisms (e.g., SN1 vs. SN2 pathways) be resolved for this compound synthesis?
Answer:
- Kinetic Studies : Measure rate dependence on nucleophile concentration. SN1 shows zero-order kinetics, while SN2 is first-order.
- Stereochemical Analysis : Use chiral chromatography or NMR to detect inversion (SN2) vs. racemization (SN1).
- Isotopic Labeling : Track ¹⁸O in hydrolysis products to distinguish mechanisms.
Refer to tert-butyl chloride studies where polar protic solvents favored SN1, while bulky tert-butyl groups disfavored SN2 .
Q. What safety protocols are critical when handling this compound in large-scale reactions?
Answer:
- Ventilation : Use fume hoods with >100 ft/min airflow to prevent vapor accumulation .
- Grounding : Bond metal containers to prevent static discharge, as tert-butyl compounds are often flammable .
- PPE : Wear nitrile gloves, flame-resistant lab coats, and safety goggles.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .
Methodological Guidelines
- Basic Research : Prioritize structural elucidation and stability studies using NMR, MS, and controlled storage.
- Advanced Research : Employ factorial experimental designs, DFT modeling, and kinetic analysis to resolve mechanistic ambiguities.
- Safety : Always reference SDS guidelines for tert-butyl analogs and validate protocols via small-scale trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
